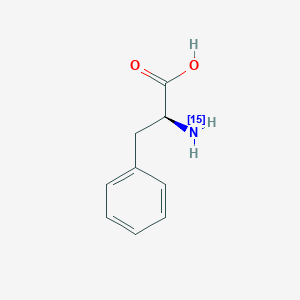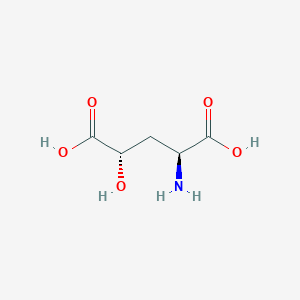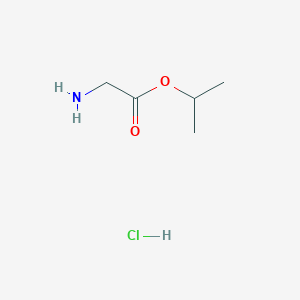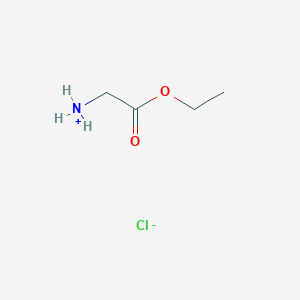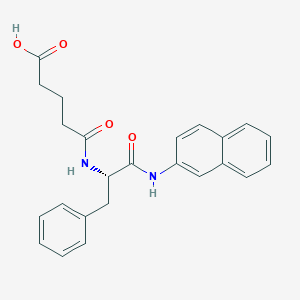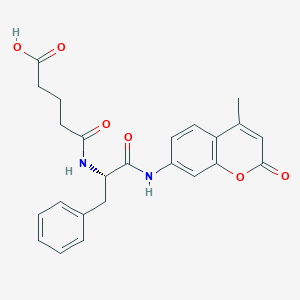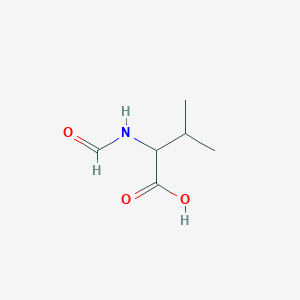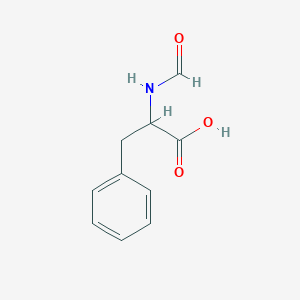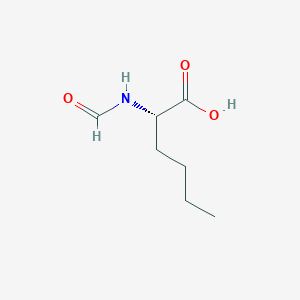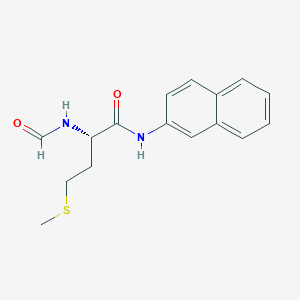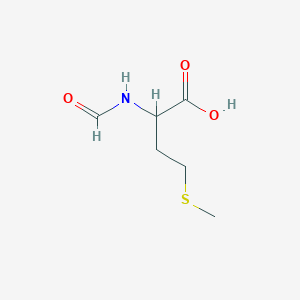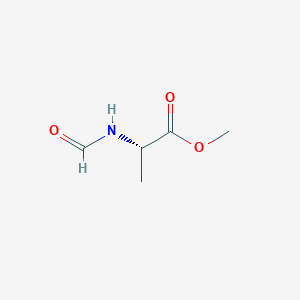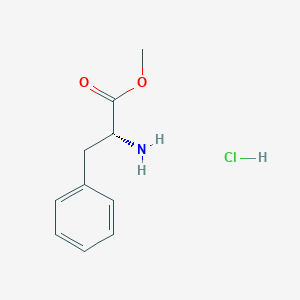
D-フェニルアラニンメチルエステル塩酸塩
概要
説明
D-Phenylalanine methyl ester hydrochloride: is a chemical compound with the molecular formula C10H14ClNO2. It is a derivative of D-phenylalanine, an essential amino acid. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
科学的研究の応用
Chemistry: D-Phenylalanine methyl ester hydrochloride is widely used in organic synthesis as an intermediate for the preparation of various compounds, including peptides and amidines .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: In the pharmaceutical industry, D-phenylalanine methyl ester hydrochloride is used in the synthesis of drugs, particularly those targeting neurological disorders and metabolic diseases .
Industry: This compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes .
作用機序
Target of Action
D-Phenylalanine methyl ester hydrochloride primarily targets Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . These targets play a crucial role in various biochemical processes in the body.
Mode of Action
It is known to be involved in thepreparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines .
Biochemical Pathways
D-Phenylalanine methyl ester hydrochloride affects the biochemical pathways involving phenylalanine and tyrosine . Phenylalanine is a precursor of tyrosine, which leads to the formation of adrenaline. Adrenaline is then converted into a brain chemical utilized to produce noradrenaline, responsible for promoting mental alertness and memory, and also for the elevation of mood and for the suppression of appetite .
Pharmacokinetics
It is known that d-phenylalanine is absorbed from the small intestine and transported to the liver via the portal circulation . A small amount of D-Phenylalanine is converted to L-Phenylalanine . D-Phenylalanine is distributed to the various tissues of the body via the systemic circulation .
Result of Action
It is known to be involved in thepreparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines . This suggests that it may have a role in the synthesis of certain compounds.
生化学分析
Biochemical Properties
The biochemical properties of D-Phenylalanine methyl ester hydrochloride are not fully understood due to limited research. It is known that the compound is involved in various biochemical reactions. It is used in the preparation of amidines via copper-catalyzed three-component coupling of sulfonyl azides with alkynes and amines
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently lacking .
準備方法
Synthetic Routes and Reaction Conditions: D-Phenylalanine methyl ester hydrochloride can be synthesized through the condensation reaction of D-phenylalanine and acetyl chloride. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of D-phenylalanine methyl ester hydrochloride often involves large-scale batch reactions. The process includes the purification of the product through crystallization or recrystallization techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions:
Oxidation: D-Phenylalanine methyl ester hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
類似化合物との比較
- L-Phenylalanine methyl ester hydrochloride
- DL-Phenylalanine methyl ester hydrochloride
Comparison:
- D-Phenylalanine methyl ester hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its L- and DL- counterparts.
- L-Phenylalanine methyl ester hydrochloride is often used in similar applications but may exhibit different reactivity and biological effects due to its stereochemistry .
- DL-Phenylalanine methyl ester hydrochloride is a racemic mixture and may be used in applications where stereochemistry is less critical .
This detailed article provides a comprehensive overview of D-Phenylalanine methyl ester hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMLNPDTIFDDY-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467254 | |
| Record name | D-Phenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13033-84-6 | |
| Record name | D-Phenylalanine, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13033-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Phenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of D-Phenylalanine methyl ester hydrochloride in the synthesis of N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and N-(trans-4-isopropylcyclohexyl-1-formyl)-L-phenylalanine?
A: D-Phenylalanine methyl ester hydrochloride acts as a crucial building block in the multi-step synthesis of both target compounds. It specifically provides the D-phenylalanine moiety within the final molecules. [, ] The researchers utilize distinct stereoisomers of a 4-isopropylcyclohexane amboryl formate derivative, coupling them with D-Phenylalanine methyl ester hydrochloride via a condensation reaction. Subsequent hydrolysis then yields the final N-(cis-4-isopropylcyclohexyl-1-formyl)-D-phenylalanine and N-(trans-4-isopropylcyclohexyl-1-formyl)-L-phenylalanine products. [, ]
Q2: Why is chirality important in this synthesis, and how does using D-Phenylalanine methyl ester hydrochloride help control it?
A: Chirality, the existence of mirror-image forms of molecules, is crucial in this synthesis because biological systems are often highly sensitive to the specific arrangement of atoms in space. Using D-Phenylalanine methyl ester hydrochloride ensures that the final products have the desired stereochemistry at the phenylalanine portion of the molecule. [, ] This control over chirality is vital for potential biological applications, as different enantiomers can have drastically different pharmacological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


